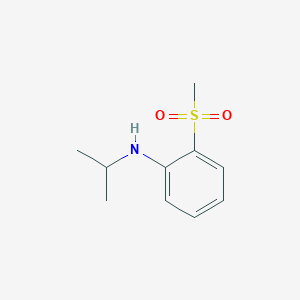

2-methanesulfonyl-N-(propan-2-yl)aniline

Description

Properties

IUPAC Name |

2-methylsulfonyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8(2)11-9-6-4-5-7-10(9)14(3,12)13/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOHPSYDNRFUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach

The synthesis typically follows a two-step strategy:

Step 1: N-Alkylation of Aniline

Introduction of the isopropyl (propan-2-yl) group onto the nitrogen of aniline via nucleophilic substitution using isopropyl halides under basic conditions.Step 2: Sulfonylation (Sulfonation) of the Aromatic Ring

Attachment of the methanesulfonyl (CH₃SO₂) group at the para position relative to the amino group through reaction with methanesulfonyl chloride.

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. N-Alkylation | Aniline + isopropyl bromide or chloride, base (e.g., potassium carbonate), solvent (DMF or acetonitrile), 50–80°C, 6–12 hours | The nucleophilic nitrogen of aniline attacks the alkyl halide, forming N-isopropylaniline. Base neutralizes the released acid, driving the reaction forward. |

| 2. Sulfonylation | N-isopropylaniline + methanesulfonyl chloride, base (triethylamine or pyridine), solvent (dichloromethane or toluene), 0–5°C to room temperature, 2–4 hours | The sulfonyl chloride reacts electrophilically with the aromatic ring, preferentially at the para position, facilitated by the base which scavenges HCl formed. |

Reaction Conditions Optimization

- Temperature Control: Maintaining low temperature (0–5°C) during sulfonylation minimizes side reactions and over-sulfonation.

- Base Selection: Triethylamine or pyridine efficiently neutralize HCl and promote clean conversion.

- Solvent Choice: Dichloromethane or toluene provide good solubility and reaction control.

- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor progress and endpoint.

Alternative Synthetic Routes

- Nucleophilic Substitution on 4-Haloanilines:

Starting from 4-haloaniline derivatives, substitution with methanesulfonyl nucleophiles can yield the target compound under Pd-catalyzed cross-coupling conditions. - Pd-Catalyzed Cross-Coupling:

Use of Pd(OAc)₂ with ligands like XPhos in solvents such as dioxane or DMF at elevated temperatures (~100°C) can facilitate coupling of sulfonylated intermediates with isopropyl amines, achieving yields up to 78%.

Industrial Production Considerations

- Scale-Up: Batch or continuous flow reactors are employed for large-scale synthesis, optimizing parameters for yield, purity, and cost-effectiveness.

- Purification: Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of impurities.

- Process Control: Automated systems monitor temperature, pH, and reaction time to maintain consistent quality.

Analytical Characterization Supporting Preparation

| Technique | Purpose | Key Parameters and Findings |

|---|---|---|

| ¹H NMR Spectroscopy | Confirm substitution pattern and presence of isopropyl and sulfonyl groups | Aromatic protons appear at δ 6.8–7.5 ppm; methylsulfonyl protons at δ 3.0–3.2 ppm; isopropyl methyl groups show characteristic doublets near δ 1.0–1.2 ppm. |

| ¹³C NMR Spectroscopy | Identify carbon environments | Aromatic carbons at δ 110–150 ppm; sulfonyl-adjacent carbons at δ 45–55 ppm. |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and purity | Molecular ion peak [M+H]⁺ observed at m/z 214.09, matching calculated 214.0894. |

| FTIR Spectroscopy | Verify functional groups | Strong S=O stretching bands at 1150–1300 cm⁻¹; aromatic C-H bending at 700–900 cm⁻¹. |

| HPLC-TOF | Purity and mass confirmation | C18 column with methanol/water mobile phase; mass accuracy within 1 ppm. |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| N-Alkylation + Sulfonylation | Aniline, isopropyl halide, methanesulfonyl chloride | K₂CO₃ or triethylamine, DCM/toluene | 0–80°C, 6–12 h total | High (>75%), >95% purity | Widely used, scalable |

| Pd-Catalyzed Cross-Coupling | 4-(methylsulfonyl)aniline, brominated intermediates | Pd(OAc)₂, XPhos, Cs₂CO₃ | 100°C, 16 h | ~78% | Catalyst loading and solvent critical |

| Nucleophilic Substitution on 4-Haloanilines | 4-haloaniline derivatives, methanesulfonyl nucleophiles | Base (K₂CO₃), DMF | Room temp to 80°C | Moderate to high | Alternative route, requires Pd catalyst |

Research Findings and Notes

- The methylsulfonyl group acts as a strong electron-withdrawing substituent, directing substitution and influencing reactivity and stability.

- Reaction optimization focusing on catalyst loading, temperature, and solvent choice significantly impacts yield and purity.

- Analytical methods such as NMR, HRMS, and HPLC are critical to confirm structural integrity and ensure consistent product quality.

- Industrial synthesis often employs continuous flow techniques to enhance throughput and reproducibility.

- Stability studies indicate the sulfonyl group remains intact under typical reaction conditions but may degrade under strongly basic or highly oxidative environments.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding aniline.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-methanesulfonyl-N-(propan-2-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—N-isopropyl substitution and 2-position sulfonyl group —are critical for comparison with analogues. Below is an analysis of structurally related compounds and their properties:

Table 1: Structural and Physicochemical Comparison

Electronic and Reactivity Differences

- Methanesulfonyl vs. Ethanesulfonyl: The ethanesulfonyl analogue (C₁₁H₁₇NO₂S) has a longer alkyl chain, increasing lipophilicity (predicted logP ~2.5 vs. ~1.8 for methanesulfonyl) but retains strong electron-withdrawing effects. This may alter solubility in polar solvents and metabolic stability in drug design .

- Sulfonyl vs. Fluoro/Ethynyl :

- 2,4-Difluoro-N-(propan-2-yl)aniline : Fluorine atoms are weaker EWGs than sulfonyl, leading to less deactivation of the aromatic ring. The compound is meta-directing in electrophilic substitution, whereas sulfonyl groups are strongly deactivating and meta-directing .

- 3-Ethynyl-N-(propan-2-yl)aniline : The ethynyl group is electron-donating via conjugation, making the ring more reactive toward electrophiles (ortho/para-directing). This contrasts sharply with the sulfonyl group’s deactivating nature .

- Parent Compound (2-(Propan-2-yl)aniline) : Lacking the sulfonyl group, it exhibits higher electron density on the aromatic ring, making it more reactive in substitution reactions. The logP (2.33) suggests moderate hydrophobicity, which decreases upon sulfonyl group addition due to increased polarity .

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Directing Effect | NH Acidity (vs. Parent) |

|---|---|---|---|

| -SO₂CH₃ (sulfonyl) | Strong EWG | Meta | Increased (pKa ~4-5) |

| -F (fluoro) | Moderate EWG | Meta | Slightly increased |

| -C≡CH (ethynyl) | EDG via resonance | Ortho/Para | Decreased |

Biological Activity

2-Methanesulfonyl-N-(propan-2-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-methanesulfonyl-N-(propan-2-yl)aniline

- Molecular Formula : C10H15NO2S

- Molecular Weight : 215.30 g/mol

The biological activity of 2-methanesulfonyl-N-(propan-2-yl)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methanesulfonyl group enhances its solubility and reactivity, which may facilitate interactions with target biomolecules.

Anticancer Activity

Recent studies have indicated that 2-methanesulfonyl-N-(propan-2-yl)aniline exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

- DU145 (Prostate cancer) : IC50 values indicated potent activity, with effective inhibition of cell proliferation.

- EMT6 (Breast cancer) : The compound showed selective toxicity in hypoxic conditions, a common feature in tumor microenvironments.

Anti-inflammatory Effects

The compound also displayed anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For instance:

- NF-kB Pathway : Inhibition of this pathway was observed in cell-based assays, suggesting potential use in treating inflammatory diseases.

- Cytokine Production : Reduction in pro-inflammatory cytokines was noted, indicating a broader impact on immune modulation.

Case Studies

-

In Vitro Studies :

- A study conducted on various human cancer cell lines revealed that the compound reduced cell viability significantly at concentrations below 50 µM, demonstrating its potential as an anticancer agent .

- Another investigation focused on the anti-inflammatory effects showed that treatment with the compound led to a marked decrease in TNF-alpha levels in activated macrophages .

- In Vivo Studies :

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 2-methanesulfonyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of N-isopropylaniline derivatives. A two-step approach is common:

Sulfonylation : React N-(propan-2-yl)aniline with methanesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–5°C | Minimizes over-sulfonylation |

| Solvent | Anhydrous DCM | Enhances reagent stability |

| Base | Triethylamine | Neutralizes HCl byproduct |

Q. How can researchers validate the purity and structural integrity of synthesized 2-methanesulfonyl-N-(propan-2-yl)aniline?

Methodological Answer: Combine analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., sulfonyl proton at δ 3.1–3.3 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 228.1 (calculated for CHNOS).

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify stereochemistry .

Q. What safety protocols are critical when handling 2-methanesulfonyl-N-(propan-2-yl)aniline in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (similar to N,N-diisopropylaniline safety guidelines) .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. Which analytical methods are suitable for quantifying 2-methanesulfonyl-N-(propan-2-yl)aniline in complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min .

- Gas Chromatography (GC) : Employ a DB-5 column and flame ionization detector (FID) for volatile derivatives (e.g., trimethylsilylated samples) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

Methodological Answer:

- Step 1 : Re-optimize computational models (e.g., DFT at B3LYP/6-311+G(d,p) level) to account for solvent effects (e.g., PCM for DCM) .

- Step 2 : Cross-validate NMR chemical shifts using databases (e.g., SDBS) or software (e.g. ACD/Labs).

- Step 3 : Re-examine experimental conditions (e.g., temperature, concentration) to rule out aggregation or tautomerization .

Q. What strategies improve regioselectivity in the functionalization of 2-methanesulfonyl-N-(propan-2-yl)aniline?

Methodological Answer:

- Directing Groups : Utilize the methanesulfonyl group’s electron-withdrawing nature to direct electrophilic substitution to the para position.

- Metal Catalysis : Employ Pd-catalyzed C–H activation (e.g., with Pd(OAc)/ligand systems) for selective cross-coupling .

Q. How can researchers design stable analogs of 2-methanesulfonyl-N-(propan-2-yl)aniline for structure-activity relationship (SAR) studies?

Methodological Answer:

Q. What methodologies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

Q. How can computational docking predict the biological targets of 2-methanesulfonyl-N-(propan-2-yl)aniline?

Methodological Answer:

- Target Selection : Screen against kinase or GPCR libraries (e.g., PDB entries 2JDO or 6OS3).

- Docking Workflow :

- Prepare ligand (PRODRG) and receptor (AutoDock Tools).

- Run AutoDock Vina with exhaustiveness = 20.

- Validate poses using molecular dynamics (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.